2-Fluoro-4-(trichloromethoxy)benzonitrile
Overview
Description
2-Fluoro-4-(trichloromethoxy)benzonitrile is a chemical compound that belongs to the family of benzene derivatives. It has the molecular formula C8H3Cl3FNO and a molecular weight of 254.5 g/mol. This compound is characterized by the presence of a fluoro group at the second position, a trichloromethoxy group at the fourth position, and a nitrile group on the benzene ring.
Preparation Methods
Chemical Reactions Analysis
2-Fluoro-4-(trichloromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trichloromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The trichloromethoxy group can be hydrolyzed to form corresponding hydroxyl derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
2-Fluoro-4-(trichloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trichloromethoxy)benzonitrile involves its interaction with specific molecular targets. The fluoro and trichloromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The nitrile group can also play a role in the compound’s biological activity by interacting with enzymes and other proteins .
Comparison with Similar Compounds
2-Fluoro-4-(trichloromethoxy)benzonitrile can be compared with other similar compounds such as:
2-Fluoro-4-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a trichloromethoxy group, which affects its chemical properties and reactivity.
4-Fluoro-3-(trichloromethoxy)benzonitrile: This compound has the fluoro and trichloromethoxy groups at different positions on the benzene ring, leading to different chemical behaviors.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-4-(trichloromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3FNO/c9-8(10,11)14-6-2-1-5(4-13)7(12)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUYNVJOVCPYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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